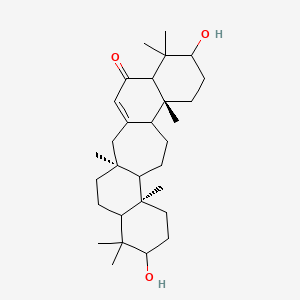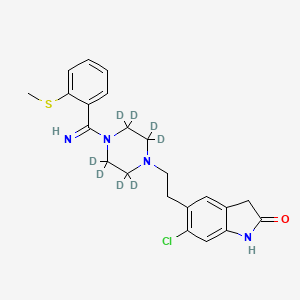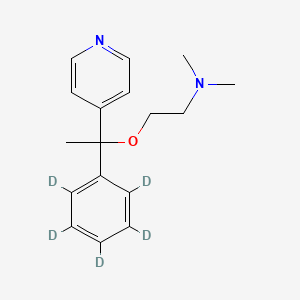
Doxylamine 4-pyridinyl isomer-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Doxylamine 4-pyridinyl isomer-d5 is a deuterated form of doxylamine, a first-generation antihistamine commonly used for its sedative and anti-allergic properties. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of doxylamine due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Doxylamine 4-pyridinyl isomer-d5 typically involves the introduction of deuterium atoms into the molecular structure of doxylamine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with reactors and purification systems to handle deuterated compounds.
化学反応の分析
Types of Reactions
Doxylamine 4-pyridinyl isomer-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, non-deuterated doxylamine, and substituted analogs with various functional groups.
科学的研究の応用
Doxylamine 4-pyridinyl isomer-d5 is widely used in scientific research for:
Pharmacokinetic Studies: The deuterated compound helps in tracing the metabolic pathways and understanding the pharmacokinetics of doxylamine.
Drug Development: It is used in the development of new antihistamines and sedatives by providing insights into the drug’s behavior in the body.
Biological Research: The compound is used to study the interaction of doxylamine with histamine receptors and its effects on the central nervous system.
Industrial Applications: It is used in the production of high-purity doxylamine for pharmaceutical formulations.
作用機序
Doxylamine 4-pyridinyl isomer-d5 exerts its effects by competitively inhibiting histamine at H1 receptors. This inhibition prevents the typical allergic response mediated by histamine. Additionally, the compound has sedative properties due to its ability to cross the blood-brain barrier and interact with central nervous system receptors. The deuterated form allows for detailed studies of these interactions and the metabolic fate of the compound in the body.
類似化合物との比較
Similar Compounds
Doxylamine: The non-deuterated form, commonly used as an over-the-counter antihistamine and sedative.
Diphenhydramine: Another first-generation antihistamine with similar sedative properties.
Chlorpheniramine: A first-generation antihistamine with less sedative effect compared to doxylamine.
Uniqueness
Doxylamine 4-pyridinyl isomer-d5 is unique due to its deuterium labeling, which provides stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in drug development and research, offering insights that are not possible with non-deuterated compounds.
特性
分子式 |
C17H22N2O |
|---|---|
分子量 |
275.40 g/mol |
IUPAC名 |
N,N-dimethyl-2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-4-ylethoxy]ethanamine |
InChI |
InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-7-5-4-6-8-15)16-9-11-18-12-10-16/h4-12H,13-14H2,1-3H3/i4D,5D,6D,7D,8D |
InChIキー |
YAZZDVZUPDFXKV-UPKDRLQUSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=NC=C2)OCCN(C)C)[2H])[2H] |
正規SMILES |
CC(C1=CC=CC=C1)(C2=CC=NC=C2)OCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


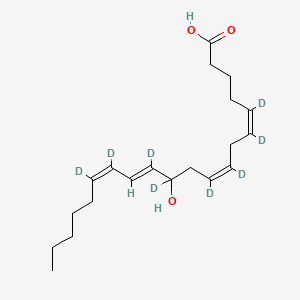

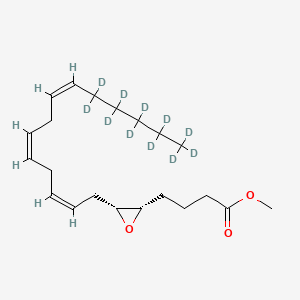
![(1S,11R,16R,20S)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-ene-8,9,19-triol](/img/structure/B12430582.png)
![4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one](/img/structure/B12430586.png)
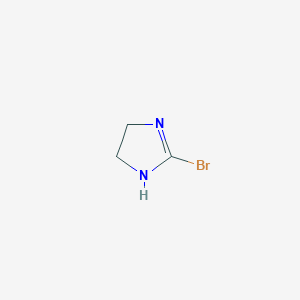
![9-Hydroxy-4-(4-hydroxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B12430593.png)
![(3R)-3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol](/img/structure/B12430605.png)
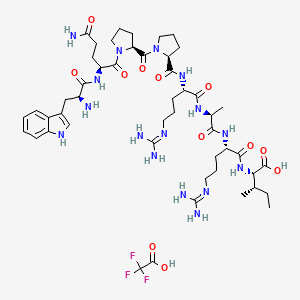

![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B12430630.png)
